Ethyl [bis(4-nonylphenoxy)phosphanyl]carbamate
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Overview
Description
Ethyl (bis(4-nonylphenoxy)phosphino)carbamate is a complex organic compound that belongs to the class of carbamates. Carbamates are esters of carbamic acid and are widely used in various fields, including agriculture, medicine, and industry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl (bis(4-nonylphenoxy)phosphino)carbamate typically involves the reaction of bis(4-nonylphenoxy)phosphine with ethyl carbamate under controlled conditions. The reaction is usually carried out in the presence of a catalyst and under an inert atmosphere to prevent oxidation . The reaction conditions, such as temperature and pressure, are optimized to achieve high yields and purity of the final product.
Industrial Production Methods
In industrial settings, the production of ethyl (bis(4-nonylphenoxy)phosphino)carbamate may involve large-scale batch or continuous processes. The use of advanced reactors and automation ensures consistent quality and efficiency. The raw materials are carefully selected and purified to minimize impurities that could affect the performance of the final product .
Chemical Reactions Analysis
Types of Reactions
Ethyl (bis(4-nonylphenoxy)phosphino)carbamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: Reduction reactions can convert the phosphino group to a phosphine.
Substitution: The nonylphenoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphine oxides, while substitution reactions can produce a wide range of derivatives with different functional groups .
Scientific Research Applications
Ethyl (bis(4-nonylphenoxy)phosphino)carbamate has several scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of advanced materials and as an additive in lubricants and coatings.
Mechanism of Action
The mechanism of action of ethyl (bis(4-nonylphenoxy)phosphino)carbamate involves its interaction with specific molecular targets. The phosphino group can coordinate with metal ions, forming stable complexes that can catalyze various chemical reactions. The nonylphenoxy groups contribute to the compound’s hydrophobic properties, enhancing its ability to interact with lipid membranes and other hydrophobic environments .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other carbamates and phosphino derivatives, such as:
- Ethyl carbamate
- Bis(4-nonylphenoxy)phosphine
- Methyl (bis(4-nonylphenoxy)phosphino)carbamate
Uniqueness
Ethyl (bis(4-nonylphenoxy)phosphino)carbamate is unique due to the combination of its functional groups, which impart distinct chemical and physical properties. Its ability to form stable complexes with metal ions and its hydrophobic nature make it particularly valuable in various applications, from catalysis to material science .
Properties
CAS No. |
61670-39-1 |
---|---|
Molecular Formula |
C33H52NO4P |
Molecular Weight |
557.7 g/mol |
IUPAC Name |
ethyl N-bis(4-nonylphenoxy)phosphanylcarbamate |
InChI |
InChI=1S/C33H52NO4P/c1-4-7-9-11-13-15-17-19-29-21-25-31(26-22-29)37-39(34-33(35)36-6-3)38-32-27-23-30(24-28-32)20-18-16-14-12-10-8-5-2/h21-28H,4-20H2,1-3H3,(H,34,35) |
InChI Key |
YMLFKGYXPXKKDT-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCC1=CC=C(C=C1)OP(NC(=O)OCC)OC2=CC=C(C=C2)CCCCCCCCC |
Origin of Product |
United States |
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